2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a bromophenyl group, a phenyl group, a sulfanyl group, and a chlorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate precursor, such as an aldehyde or ketone.
Introduction of the Bromophenyl and Phenyl Groups: The bromophenyl and phenyl groups are introduced through substitution reactions, often using bromobenzene and benzene derivatives.
Attachment of the Sulfanyl Group: The sulfanyl group is attached via a thiolation reaction, typically using thiourea or a similar reagent.
Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed through a condensation reaction involving acetic acid hydrazide and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the acetohydrazide moiety, potentially leading to the formation of amines or hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve reagents like sodium methoxide, potassium tert-butoxide, and various halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, hydrazines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential as an antimicrobial and antifungal agent. Its triazole ring is known to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. It may exhibit anti-inflammatory, anticancer, and antiviral properties, making it a subject of interest in pharmaceutical research.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including corrosion resistance and adhesion promotion.
Mechanism of Action
The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The bromophenyl and chlorophenyl groups may enhance the compound’s binding affinity and specificity. The sulfanyl group can undergo redox reactions, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-bromophenyl)ethylidene]acetohydrazide
- 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-fluorophenyl)ethylidene]acetohydrazide
- 2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-iodophenyl)ethylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide lies in its specific combination of functional groups. The presence of both bromophenyl and chlorophenyl groups, along with the triazole and sulfanyl moieties, provides a unique set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H19BrClN5OS |
---|---|
Molecular Weight |
540.9 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(2-chlorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C24H19BrClN5OS/c1-16(20-9-5-6-10-21(20)26)27-28-22(32)15-33-24-30-29-23(17-11-13-18(25)14-12-17)31(24)19-7-3-2-4-8-19/h2-14H,15H2,1H3,(H,28,32)/b27-16+ |
InChI Key |
SIEKYTYXELWUIT-JVWAILMASA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br)/C4=CC=CC=C4Cl |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.